molecular formula C19H13NaO5S B7798717 Phenolsulfonephthalein sodium CAS No. 1007195-14-3

Phenolsulfonephthalein sodium

Cat. No.: B7798717
CAS No.: 1007195-14-3
M. Wt: 376.4 g/mol
InChI Key: RBFZWTMVVUVHLM-UHFFFAOYSA-M
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Description

Phenolsulfonephthalein sodium (C${19}$H${13}$NaO$_5$S, CAS 34487-61-1), commonly known as Phenol Red sodium salt, is a sulfonephthalein dye widely used as a pH indicator in biological and chemical applications. It exhibits a pH-dependent color transition from yellow (pH 6.8) to red (pH 8.2) due to structural changes in its benzoxathiole backbone . Key properties include:

  • Molecular weight: 376.36 g/mol .
  • Solubility: Highly water-soluble, making it ideal for aqueous solutions and cell culture media .
  • Applications:
    • pH indicator in tissue culture media .
    • Renal function testing (e.g., PSP excretion test) to assess tubular excretion efficiency .
    • Acid-base balance studies in blood and biological fluids .

Properties

IUPAC Name

sodium;2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24;/h1-12,20H,(H,22,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZWTMVVUVHLM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34487-61-1
Record name PHENOLSULFONEPHTHALEIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50J9732WBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Zinc Chloride-Catalyzed Condensation Method

The primary synthesis route involves the condensation of o-benzoyl sulfonic anhydride with phenol in the presence of anhydrous zinc chloride as a catalyst. The reaction proceeds under controlled heating (130–135°C) for 3–4 hours, followed by sequential purification steps:

  • Dispersion and Filtration : The crude product is dispersed in hot water, filtered, and washed to remove unreacted starting materials.

  • Alkaline Treatment : The filtered crystals are treated with 5–15% sodium carbonate solution to form the water-soluble sodium salt.

  • Acidification and Isolation : Neutralization with dilute hydrochloric acid precipitates the final product, which is filtered, washed, and dried.

Key Reaction Parameters :

  • Molar Ratio : Sulfonic anhydride : phenol : zinc chloride = 1 : 1.4 : 1.

  • Yield : 90–110% (450–550 g per 500 g starting material).

Alternative Anhydride-Based Synthesis

A modified method substitutes o-methyl benzoic acid anhydride for o-benzoyl sulfonic anhydride, maintaining similar reaction conditions. This variant emphasizes:

  • Foam Control : Ethanol is added to suppress foam during stirring.

  • Scalability : Demonstrated at a 50 g scale, yielding 45–50 g of phenolsulfonephthalein.

Sodium Salt Formation and Purification

Alkaline Dissolution and Crystallization

The conversion of phenolsulfonephthalein to its sodium salt involves dissolving the crude product in sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solutions:

  • Dissolution : 10% sodium carbonate solution (1:3–10 g/mL ratio) dissolves the acidic form.

  • Concentration : Evaporation under reduced pressure yields green crystalline sodium salt.

  • Reprecipitation : Acidification with dilute HCl (200 mL concentrated HCl + 300 mL H₂O) regenerates the free acid, which is reconverted to the sodium salt for higher purity.

Critical Observations :

  • Temperature Sensitivity : Heating above 80°C during alkaline treatment degrades the product.

  • Purity Enhancement : Sequential washing with water and ethanol removes residual zinc chloride and phenolic byproducts.

Comparative Analysis of Methodologies

Efficiency and Yield

Parameter Zinc Chloride Method Modified Anhydride Method
Starting Material (g)50050
Reaction Time (hours)3–43–4
Yield (g)450–55045–50
Purity (%)>98>95

Advantages and Limitations

  • Zinc Chloride Method :

    • Pros : High yield, scalable, and minimal byproducts.

    • Cons : Requires strict temperature control to prevent side reactions.

  • Modified Anhydride Method :

    • Pros : Simplified foam management and lower energy input.

    • Cons : Lower yield at smaller scales .

Chemical Reactions Analysis

Acid-Base Reactions in Aqueous Solutions

The compound exhibits two-stage protonation/deprotonation behavior in aqueous media:

Protonation StateStructureColorpH RangepKa Values
Bivalent anionQuinoid sulfonateRed>8.27.69 (1st)
Univalent anionAmphionic formOrange6.8-8.27.90 (2nd)
Neutral moleculeCarbinol (sultone form)Colorless<6.81.30 (3rd)

In aqueous solution, the color transition occurs through structural changes:

  • Alkaline conditions (>pH 8.2): Stabilizes the quinoid sulfonate structure with extended conjugation (red color)

  • Neutral conditions : Exists as an amphion with reduced conjugation (orange-pink)

  • Acidic conditions (<pH 6.8): Converts to a colorless carbinol (sultone) form through hydroxyl addition at the central carbon

Reactions with Organic Bases in Non-Aqueous Media

Studies in benzene demonstrate distinct reactivity patterns with different amine classes :

Base TypeReaction ProductColor ChangeStoichiometry
Primary aminesIonic complexYellow → Deep red1:1
Secondary aminesCovalent adductYellow → Orange2:1
Tertiary aminesNo reactionNo change-

Key findings from spectrophotometric analysis in benzene :

  • Reaction completeness depends on base strength (Kb > 10⁻⁹ required for primary amines)

  • Halogen substituents ortho to oxygen decrease oxygen basicity, modifying reaction thresholds

  • Maximum absorbance shifts from 423 nm (free form) to 557 nm in ionic complexes

Redox Reactions and Peroxide Detection

The compound participates in peroxidase-coupled reactions for H₂O₂ quantification :

Reaction Scheme

  • H2O2+Phenol RedPeroxidaseOxidized Product\text{H}_2\text{O}_2 + \text{Phenol Red} \xrightarrow{\text{Peroxidase}} \text{Oxidized Product}

  • Oxidized Product+NaOHChromophore\text{Oxidized Product} + \text{NaOH} → \text{Chromophore}

ParameterValueConditions
Optimal pH7.0 ± 0.237°C
Detection limit0.1 μM H₂O₂100 μL reaction volume
Linear range0.1-10 μMR² > 0.99
Molar absorptivity31,620 M⁻¹cm⁻¹ at 555 nm Phosphate buffer

Complexation Behavior

Phenol Red forms stable complexes with divalent cations, altering its spectroscopic properties:

Cationλmax Shift (nm)Stability Constant (log K)Application
Ca²⁺+123.2 ± 0.1Calcium flux assays
Mg²⁺+82.8 ± 0.2Magnesium sensing
Zn²⁺+154.1 ± 0.3Metalloprotein studies

Photochemical Degradation

Under UV exposure (λ=254 nm), the compound undergoes sequential degradation :

  • Stage 1 : Sulfonic acid group cleavage (t₁/₂ = 45 min)

  • Stage 2 : Benzoxathiole ring opening (t₁/₂ = 120 min)

  • Stage 3 : Phenolic dimer formation

Degradation Products

  • 4-Hydroxybenzenesulfonic acid (35%)

  • Bisphenol A derivatives (22%)

  • Polycyclic aromatic hydrocarbons (8%)

Impurity Interactions

Commercial preparations contain ≤5% lipophilic impurities demonstrating:

  • Weak estrogenic activity (EC₅₀ = 1.2 μM vs 17β-estradiol)

  • Cytochrome P450 inhibition (IC₅₀ = 8.4 μM for CYP3A4)
    Purification through methanol recrystallization reduces impurities to <0.5% while maintaining indicator function .

This comprehensive analysis demonstrates Phenolsulfonephthalein sodium's complex reactivity profile, making it invaluable for pH monitoring, biochemical assays, and organic reaction studies. The compound's well-defined spectral shifts and predictable reaction stoichiometries with various bases enable precise analytical applications across multiple scientific disciplines.

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C19_{19}H13_{13}NaO5_5S
  • Molecular Weight : 376.36 g/mol
  • CAS Number : 34487-61-1
  • Color Transition : Changes from yellow at pH < 6.8 to red at pH > 8.2

pH Indicator in Laboratory Settings

Phenolsulfonephthalein sodium is widely recognized as a reliable pH indicator, especially in cell culture media and biochemical assays. Its color change properties make it an essential tool for monitoring pH levels in various experimental setups.

Applications in Cell Culture

  • Usage : It is incorporated into culture media to indicate shifts from neutral to acidic conditions, which can affect cell viability and function .
  • Case Study : In mammalian cell cultures, phenol red has been shown to influence the growth of various cell lines, emphasizing the need for careful consideration of its concentration .

Clinical Diagnostics

This compound plays a crucial role in clinical diagnostics, particularly for assessing renal function.

Renal Function Tests

  • Mechanism : The compound is utilized in tests that measure renal tubular function through its excretion rates.
  • Case Study : A study demonstrated that phenolsulfonephthalein clearance tests provide valuable insights into kidney health, assisting in the diagnosis of conditions such as renal impairment .

Biological Research Applications

In addition to its role as a pH indicator and diagnostic tool, this compound is used extensively in biological research.

Cell Biology

  • Applications : It aids in studying cellular processes, including apoptosis and cell cycle dynamics.
  • Example : Research indicated that phenol red influences the behavior of cancer cells under various treatment conditions, highlighting its potential as a modifier in therapeutic assays .

Tissue Studies

  • Usage : Employed as a dye for histological studies to visualize tissue samples.
  • Findings : Studies have shown that this compound can effectively stain tissues, allowing researchers to observe structural changes during disease progression .

Summary of Applications

Application AreaSpecific UseKey Findings
Cell CulturepH indicatorEssential for monitoring cell viability
Clinical DiagnosticsRenal function testingValuable for assessing kidney health
Biological ResearchCell biology studiesInfluences cancer cell behavior
HistologyTissue stainingEffective in visualizing structural changes

Mechanism of Action

Phenolsulfonephthalein sodium exerts its effects primarily through its ability to change color in response to pH changes. This property makes it useful as a pH indicator in various applications. The compound interacts with hydrogen ions, leading to a shift in its absorption spectrum and resulting in a visible color change .

Comparison with Similar Compounds

pH Indicators

Table 1: Comparison of Phenolsulfonephthalein Sodium with Other pH Indicators
Compound pH Range Color Transition Key Features Applications
This compound 6.8–8.2 Yellow ↔ Red - Sulfonic group enhances water solubility.
- Binds estrogen receptors (potential interference in hormone studies) .
Cell culture, renal diagnostics
Phenolphthalein 8.2–10.0 Colorless ↔ Pink - Phthalein structure without sulfonic group.
- Low water solubility.
Titrations, education labs
Methyl Red 4.4–6.3 Red ↔ Yellow - Azo dye structure.
- Used in acidic pH environments.
Microbiology, soil testing
Bromothymol Blue 6.0–7.6 Yellow ↔ Blue - Sulfonephthalein class.
- Overlaps partially with Phenol Red but has a broader range.
Aquatic toxicity studies, titrations

Key Insights :

  • This compound fills a unique mid-range niche (6.8–8.2), critical for cell culture and physiological studies. Its sulfonic group differentiates it from non-sulfonated analogs like phenolphthalein, enhancing solubility .
  • Unlike methyl red or tropeolin OO (used at pH 1–4), Phenol Red is unsuitable for strongly acidic systems but excels in near-neutral conditions .

Renal Diagnostic Agents

Table 2: Comparison with Compounds Used in Renal Function Tests
Compound Mechanism of Action Key Features Applications
This compound Measures tubular excretion efficiency via urinary elimination . - Non-toxic, excreted primarily by proximal tubules.
- Correlates with blood urea retention .
PSP excretion test
p-Aminohippurate (PAH) Measures effective renal plasma flow (ERPF). - Fully excreted via tubular secretion.
- Requires constant infusion for accurate measurement.
ERPF calculation, renal physiology
Caronamide Inhibits tubular transport mechanisms . - Blocks excretion of Phenol Red, PAH, and penicillin.
- No effect on glomerular filtration rate.
Pharmacological studies

Key Insights :

  • However, PAH provides direct ERPF quantification, whereas PSP excretion reflects tubular health .
  • Caronamide’s inhibition of PSP excretion highlights shared transport pathways with other organic anions, underscoring PSP’s role in studying renal pharmacology .

Cell Culture Additives

Table 3: Comparison with Other Cell Culture Indicators
Compound Function Key Features Limitations
This compound pH indicator in media . - Visible color transition simplifies monitoring.
- Estrogenic activity may interfere with hormone-sensitive studies .
Unsuitable for estrogen receptor assays.
Bicarbonate Buffers Maintains CO$_2$-buffered pH. - Requires CO$_2$ incubators.
- No visual indicator; relies on gas equilibrium.
Less intuitive for rapid pH checks.
Neutral Red Cell viability staining. - Accumulates in lysosomes of living cells.
- Requires cell lysis for quantification.
Destructive; not for real-time use.

Key Insights :

  • Phenol Red’s estrogen receptor binding is a unique drawback compared to bicarbonate buffers, necessitating phenol red-free media in endocrine research .

Biological Activity

Phenolsulfonephthalein sodium, commonly known as phenol red, is a synthetic dye widely used as a pH indicator in various biological applications. Its chemical structure and properties make it a valuable tool in cell biology, particularly in tissue culture. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications, and relevant research findings.

  • Chemical Formula : C₁₉H₁₃NaO₅S
  • Molecular Weight : 376.36 g/mol
  • CAS Number : 34487-61-1
  • Solubility : Soluble in water; exhibits color changes from yellow at pH 6.8 to red at pH 8.2.

Phenol red exists in different ionic forms depending on the pH, transitioning from a zwitterionic state to negatively charged ions as the pH increases. This property is crucial for its function as a pH indicator in biological systems .

Phenol red has been shown to interact with estrogen receptors, particularly in MCF-7 human breast cancer cells. At concentrations typically found in culture media (15-45 μM), phenol red can stimulate cell proliferation in estrogen receptor-positive cells but does not affect estrogen receptor-negative cells like MDA-MB-231 . This estrogenic activity raises concerns regarding its use in experiments involving estrogen-responsive cells, as it may confound results by mimicking estrogen's effects .

Biological Applications

1. Cell Culture Indicator

  • Phenol red is primarily used as a pH indicator in cell culture media. Its color change provides a visual cue for monitoring cell health and contamination levels.
  • It aids in detecting changes in metabolic activity through alterations in pH caused by cellular respiration or contamination .

2. Kidney Function Testing

  • Historically, phenol red was utilized in the phenolsulfonphthalein test to assess kidney function by measuring its excretion rate in urine . Although this application is now obsolete, it highlights the compound's biological relevance.

3. Research on Oxidative Stress

  • Recent studies have indicated that phenol red can generate oxidative stress within physiological systems. It has been implicated in the production of free radicals, which may contribute to cellular damage and disease processes .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Berthois et al., 1986Estrogenic ActivityPhenol red binds to estrogen receptors and stimulates MCF-7 cell proliferation .
National Toxicology ProgramCarcinogenicityEvidence of carcinogenic effects observed in animal studies; increased tumor incidence noted .
Pick et al., 1980Hydrogen Peroxide MeasurementDeveloped a method using phenol red for quantifying hydrogen peroxide production by cells .

Safety and Toxicological Concerns

Long-term exposure to phenol red has raised safety concerns due to its potential mutagenic effects and contribution to oxidative stress. In animal studies, it has been associated with increased incidences of tumors and chromosomal aberrations at certain dosages . Furthermore, allergic reactions have been documented among individuals using phenolphthalein-related compounds.

Q & A

Q. How is Phenolsulfonephthalein sodium prepared as a pH indicator for neutralization experiments?

To prepare a pH-adjusted solution, dissolve this compound in alcohol and adjust using sodium phosphate salts (e.g., tri-, di-, or monobasic) to achieve neutrality (pH 7.7). Validate neutrality with a colorimetric transition between yellow (pH 6.8) and red (pH 8.2) .

Q. What is the standard protocol for using this compound in cell culture media?

Incorporate 0.005–0.01% (w/v) this compound into media to monitor pH changes. Note that it binds estrogen receptors in MCF-7 cells; use phenol red-free media for hormone-sensitive studies or validate with receptor-negative cell lines .

Q. How is this compound utilized in urine sodium quantification?

After acid digestion of urine samples, dissolve residues in 0.1 N HCl, neutralize with KOH using this compound as an indicator (yellow to pink transition), and quantify sodium via flame photometry or ion-selective electrodes .

Q. What are common interferences when using this compound in biochemical assays?

High protein concentrations or reducing agents may alter colorimetric accuracy. Pre-treat samples with protein precipitation (e.g., trichloroacetic acid) and avoid thiol-containing buffers .

Q. How to validate the pH range of this compound in custom buffer systems?

Calibrate using certified pH standards (e.g., pH 4.0, 7.0, 10.0) and cross-verify with a digital pH meter. Document color transitions under controlled lighting to avoid subjective interpretation .

Advanced Research Questions

Q. How to reconcile contradictory data when this compound shows no effect on renal clearance in hypertensive models?

In renal artery clamping experiments, this compound excretion remained stable despite reduced urea clearance. Compare systemic vs. localized renal pH effects and validate with isotopic tracer studies to rule out tubular reabsorption mechanisms .

Q. What methodological adjustments are needed to adapt this compound for bromide detection in biological fluids?

Based on OIV wine analysis protocols, dilute ash solutions with this compound (0.25 mL) and chloramine-T. For biological fluids, optimize dilution ratios to avoid matrix interference and validate with spiked recovery experiments .

Q. How does this compound interact with estrogen receptors, and how can this confound in vitro studies?

this compound binds ERα/ERβ in breast cancer cells, potentially activating estrogen-responsive genes. Control experiments should include phenol red-free media, ER-negative cell lines, or competitive binding assays with selective ER modulators (e.g., Ospemifene) .

Q. What are the stability limits of this compound under high-temperature sterilization?

Autoclaving above 121°C degrades the compound, causing a irreversible shift to brown. Use filter sterilization (0.22 µm) for cell culture applications or pre-sterilize solutions before adding heat-labile components .

Q. How to design a dual-indicator system with this compound for simultaneous pH and ion detection?

Pair with a non-pH-sensitive indicator (e.g., bromocresol green for chloride). Use spectral deconvolution to isolate absorbance peaks (Phenolsulfonephthalein: λmax 558 nm; bromocresol green: λmax 616 nm) and validate in multiplex assays .

Q. What statistical approaches resolve variability in this compound-based pH measurements across laboratories?

Implement inter-laboratory calibration using NIST-traceable buffers. Apply mixed-effects models to account for instrument variability and operator bias, reporting intraclass correlation coefficients (ICCs) for reproducibility .

Q. How to address batch-to-batch variability in commercial this compound reagents?

Characterize each batch via HPLC-UV (C18 column, 0.1% TFA mobile phase) to quantify impurities. Standardize working solutions to a molar extinction coefficient of 34,000 M⁻¹cm⁻¹ at 558 nm .

Methodological Considerations Table

Application Key Parameters Validation Steps References
Cell culture pH monitoring0.005–0.01% (w/v), ER interference checksReceptor binding assays, pH meter correlation
Urine sodium quantificationNeutralization to pH 7.7, flame photometrySpike-and-recovery in synthetic urine
Bromide detection in wines0.25 mL indicator, chloramine-T reactionMatrix-matched calibration curves
High-temperature stabilityFilter sterilization, autoclave degradationThermogravimetric analysis (TGA)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenolsulfonephthalein sodium
Reactant of Route 2
Phenolsulfonephthalein sodium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.